N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a pyrazolopyridine derivative with the molecular formula C₁₀H₁₇ClN₄O₂ and a molecular weight of 260.73 g/mol . Its structure features a 3-hydroxypropyl carboxamide substituent attached to the pyrazolo[4,3-c]pyridine core, which is partially saturated (4,5,6,7-tetrahydro). The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c15-5-1-3-12-10(16)9-7-6-11-4-2-8(7)13-14-9;/h11,15H,1-6H2,(H,12,16)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZLTNEZXJTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-67-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(3-hydroxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1220016-67-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 244.72 g/mol
- Structure : The compound contains a pyrazolo[4,3-c]pyridine core which is known for diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been identified as a potent inhibitor of Factor Xa (FXa), an essential enzyme in the coagulation cascade. This inhibition can have significant implications in anticoagulant therapy .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo compounds exhibit antimicrobial properties. The compound's structural analogs have shown activity against Mycobacterium tuberculosis and other pathogens .
Table 1: Summary of Biological Activities
Case Studies
-
Factor Xa Inhibition :
- A study demonstrated that this compound effectively inhibited FXa with an IC50 value indicating strong efficacy in anticoagulation models. This suggests potential applications in treating thromboembolic disorders.
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Models :
Scientific Research Applications
Medicinal Chemistry
N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is being investigated for its potential as a therapeutic agent. Its unique structural features allow it to interact with various biological targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazolo[4,3-c]pyridine compounds for anticancer activity. The findings indicated that modifications to the core structure could enhance cytotoxicity against specific cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interaction with cellular pathways involved in apoptosis .
Neuropharmacology
The compound's potential neuroprotective effects have been a focus of research. Studies suggest that it may modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research published in Neuropharmacology examined the effects of similar compounds on neuronal survival under oxidative stress conditions. The results indicated that certain derivatives could significantly reduce cell death in neuronal cultures exposed to harmful agents . This suggests that this compound may have similar protective properties.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
A study conducted by researchers at a leading university demonstrated that the compound reduced levels of TNF-alpha and IL-6 in stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The pyrazolo[4,3-c]pyridine scaffold is highly versatile, with biological activity heavily influenced by substituents on the carboxamide group and the pyridine ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Hydrophilicity : The 3-hydroxypropyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., cyclopentyl, isopropyl) .
- Biological Activity : Analogs with aryl/heteroaryl substituents (e.g., 4-methoxyphenyl in , pyridinyl in ) demonstrate targeted binding interactions, suggesting the hydroxypropyl group may offer unique hydrogen-bonding capabilities.
- Thermal Stability : Compounds with bulkier substituents (e.g., 12f, 12g) exhibit higher melting points, correlating with crystalline stability .
Pharmacological Potential
- Antimicrobial Activity : Analogs 12f–h show efficacy against ESKAPE pathogens (e.g., Staphylococcus aureus), with activity influenced by alkyl/ether substituents .
- Antiviral Applications : HCC11 inhibits SARS-CoV-2 by binding to the spike protein’s receptor-binding domain (RBD), highlighting the scaffold’s versatility .
- Antiproliferative Effects : Derivatives in exhibit activity against cancer cell lines, though substituent size and polarity modulate potency .
The hydroxypropyl group in the target compound may balance solubility and membrane permeability, making it a candidate for further optimization in these areas.
Preparation Methods
Reaction Scheme:
3-Aminopyrazole + 1,3-Dicarbonyl → Cyclization → Pyrazolo[4,3-c]pyridine core
Key Conditions:
- Reagents: 3-Aminopyrazole derivatives, 1,3-dicarbonyl compounds (e.g., β-ketoesters, β-diketones)
- Catalysts: Acidic or basic catalysts, such as acetic acid or sodium ethoxide
- Solvents: Ethanol, dimethylformamide (DMF), or acetic acid
- Temperature: Typically reflux conditions (80–120°C)
Research Findings:
A study detailed in the literature indicates that the cyclization of 3-aminopyrazoles with β-ketoesters under reflux conditions yields the fused heterocyclic system efficiently, with yields ranging from 60-85%. The process involves initial formation of an imine or enamine intermediate, followed by intramolecular cyclization.
Method 2: Heterocyclic Ring Expansion via Cyclocondensation
This method utilizes heterocyclic precursors such as pyrazoles or pyridines, which undergo ring expansion reactions in the presence of suitable electrophiles and catalysts.
Typical Procedure:
- Starting with a pyrazole derivative bearing a suitable leaving group at the 4-position
- Reacting with aldehydes or ketones under acidic conditions
- Facilitating ring expansion through nucleophilic attack and subsequent cyclization
Conditions & Reagents:
- Reagents: Pyrazole derivatives, aldehydes (e.g., formaldehyde, acetaldehyde)
- Catalysts: Acidic catalysts like p-toluenesulfonic acid (p-TsOH)
- Solvent: Toluene or ethanol
- Temperature: 80–130°C
Research Data:
Experimental data suggest that this approach provides a versatile route to the heterocyclic core, with reaction yields typically between 50-75%. The process is advantageous for introducing various substituents at specific positions.
Post-heterocycle synthesis, the introduction of the hydroxypropyl group at the nitrogen atom (N-1 position) and the carboxamide functionality at the 3-position are achieved through:
- N-alkylation: Using 3-hydroxypropyl halides or related electrophiles under basic conditions
- Amidation: Reaction of the carboxylic acid derivative with ammonia or amines, often using coupling agents like carbodiimides (e.g., EDC, DCC)
Reaction Conditions:
- N-alkylation: Reflux with alkyl halides in the presence of potassium carbonate or sodium hydride
- Amidation: Coupling in solvents like DMF or DMSO at room temperature or mild heating
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility:
- Procedure: Treatment of the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether, ethanol)
- Conditions: Cooling to precipitate the salt, followed by filtration and drying
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| 1. Cyclization of 3-aminopyrazoles | 3-Aminopyrazoles + 1,3-dicarbonyls | Nucleophilic attack, cyclization | Reflux in ethanol or DMF | 60-85% | High regioselectivity, versatile |
| 2. Ring expansion via cyclocondensation | Pyrazole derivatives + aldehydes | Acid-catalyzed cyclization | 80–130°C in toluene or ethanol | 50-75% | Allows diverse substituents |
| 3. Post-synthesis functionalization | Heterocyclic core | N-alkylation and amidation | Reflux with alkyl halides, coupling agents | Variable | Precise functionalization |
| 4. Salt formation | Free base | Acid-base reaction | Cold HCl in ethanol | Quantitative | Improves stability and solubility |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 3-hydroxypropyl group into the pyrazolo[4,3-c]pyridine scaffold?
- Methodological Answer : The 3-hydroxypropyl substituent can be introduced via nucleophilic substitution or reductive amination. For example, in related pyrazolo-pyridine derivatives, alkylation of the secondary amine in the tetrahydro-pyridine ring with 3-bromo-1-propanol under basic conditions (e.g., Cs₂CO₃) followed by HCl salt formation yields the hydrochloride derivative. Catalytic hydrogenation or Pd-mediated coupling may optimize regioselectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves the pyrazolo-pyridine core (e.g., δ ~2.5–3.5 ppm for tetrahydro protons) and hydroxypropyl chain (δ ~1.6–3.7 ppm). Aromatic protons appear between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₀ClN₄O₂: calc. 307.12) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures >95% purity .
Q. How does the hydrochloride salt form influence solubility and stability during storage?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via protonation of the pyridine nitrogen. Stability studies under controlled humidity (20–25°C, desiccator) prevent deliquescence. Lyophilization or storage in anhydrous DMSO at -20°C is recommended for long-term stability .
Advanced Research Questions
Q. How can QSAR models predict the bioactivity of derivatives with varying substituents on the pyrazolo-pyridine core?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models for analogs use descriptors like hydrophobicity (logP), electronic effects (Hammett σ), and steric parameters (van der Waals volume). For instance, electron-withdrawing groups on the aryl ring enhance receptor binding affinity, while bulky substituents reduce metabolic clearance .
Q. What experimental approaches resolve contradictory NMR signals in structurally similar derivatives?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the hydroxypropyl methylene (δ ~3.5 ppm) and the pyridine carboxamide carbonyl (δ ~165 ppm) confirm connectivity. Variable-temperature NMR (VT-NMR) can mitigate signal broadening caused by conformational exchange .
Q. How can catalytic systems be optimized for coupling reactions involving halogenated pyrazolo-pyridine intermediates?
- Methodological Answer : Pd₂(dba)₃/XPhos catalysts in anhydrous THF enable efficient Buchwald-Hartwig amination of brominated intermediates (e.g., 3-bromo-pyrazolo-pyridine). Microwave-assisted synthesis (100–120°C, 2–4 h) reduces reaction times, while scavengers like polymer-bound thiourea remove residual Pd .
Q. What strategies mitigate degradation of hygroscopic intermediates during multi-step synthesis?
- Methodological Answer : Use inert atmosphere (N₂/Ar) and moisture-free solvents (e.g., anhydrous DMF or CH₂Cl₂) for steps involving hygroscopic intermediates. Lyophilize unstable intermediates immediately after synthesis. For example, Boc-protected amines (e.g., tert-butyl carbamate) stabilize reactive sites prior to final deprotection .
Q. How do computational methods predict regioselectivity in electrophilic substitution reactions on the pyrazolo-pyridine core?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
